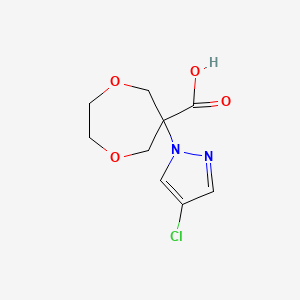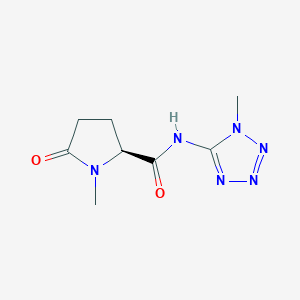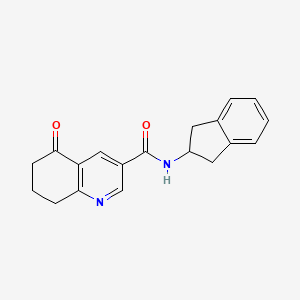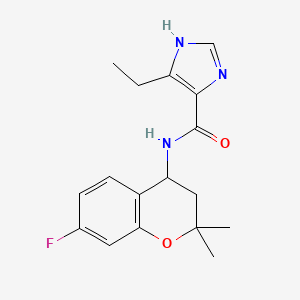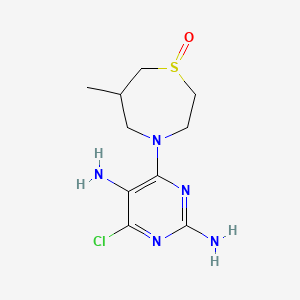
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine, also known as COTI-2, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer.
Mécanisme D'action
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is a novel small molecule inhibitor that targets mutant p53, a protein that is commonly found in various types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine binds to mutant p53 and induces a conformational change, leading to the restoration of wild-type p53 function. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal models, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to reduce tumor size and improve survival rates. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has not shown any significant toxicity in pre-clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine is its specificity for mutant p53, making it a promising candidate for the treatment of various types of cancer. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in pre-clinical studies, with a significant reduction in tumor size and improved survival rates. However, the yield of the synthesis process is low, which may limit the availability of the compound for further research. Further studies are needed to determine the optimal dosage and administration of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans.
Orientations Futures
For 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine include further pre-clinical studies to determine the optimal dosage and administration of the compound in humans. Clinical trials are also needed to evaluate the safety and efficacy of 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine in humans. In addition, further research is needed to determine the potential for combination therapy with other chemotherapy agents and radiation therapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine may also have potential applications in other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.
Méthodes De Synthèse
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine can be synthesized through a multi-step process starting from 2-amino-4-chloro-6-methylpyrimidine. The synthesis involves the formation of a thiazepane ring and subsequent reaction with a ketone to form the final product. The yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to have anti-tumor activity in various cancer cell lines, including breast, colon, lung, and ovarian cancers. In pre-clinical studies, 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine has also shown promising results in animal models, with a significant reduction in tumor size and improved survival rates.
Propriétés
IUPAC Name |
4-chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5OS/c1-6-4-16(2-3-18(17)5-6)9-7(12)8(11)14-10(13)15-9/h6H,2-5,12H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMWRDKTRSVTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)C1)C2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidine-2,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


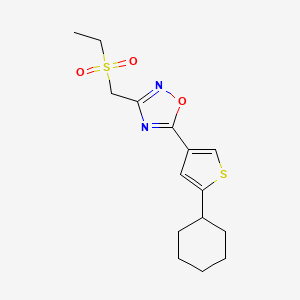
![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)
![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)
![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
